Tramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble

7.50e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Analgesic Effects:

The core focus of tramadol research lies in its analgesic (pain-relieving) properties. Studies investigate its efficacy, safety, and optimal dosage for various pain conditions, including:

- Post-surgical pain: Tramadol's effectiveness in managing post-operative pain is well-documented .

- Chronic pain: Research explores the use of tramadol for chronic pain management in conditions like osteoarthritis and low back pain, with mixed findings regarding its long-term efficacy and potential risks .

- Neuropathic pain: Studies are ongoing to assess the effectiveness of tramadol in treating neuropathic pain, which arises from nerve damage .

Mechanism of Action:

Understanding how tramadol works is crucial for optimizing its use and exploring potential new applications. Research delves into its dual mechanism of action:

- Weak mu-opioid receptor agonist: Tramadol binds weakly to mu-opioid receptors in the central nervous system, producing similar pain-relieving effects as opioids but to a lesser extent .

- Serotonin-norepinephrine reuptake inhibitor (SNRI): Tramadol inhibits the reuptake of serotonin and norepinephrine, neurotransmitters involved in pain perception, mood regulation, and other functions .

Potential for Addiction and Abuse:

Tramadol's opioid properties raise concerns about its potential for addiction and abuse. Research in this area focuses on:

- Risk factors for dependence and misuse: Identifying individual and socio-demographic factors that increase the risk of tramadol misuse is crucial for informing prevention and management strategies .

- Developing safer alternatives: Research is ongoing to develop safer pain medications with similar analgesic effects but reduced potential for addiction compared to tramadol.

Other Investigational Uses:

Beyond pain management, preliminary research explores the potential use of tramadol in treating other conditions, including:

- Cough suppression: Tramadol's effects on the central nervous system might contribute to cough suppression, but further research is needed to confirm its efficacy and safety for this purpose.

- Depression: Due to its impact on serotonin and norepinephrine, tramadol is being investigated in clinical trials for potential benefits in treating depression, but more robust evidence is needed.

Tramadol is a synthetic opioid analgesic used primarily for the management of moderate to moderately severe pain. It operates through a dual mechanism: as a mu-opioid receptor agonist and as a reuptake inhibitor for serotonin and norepinephrine, which enhances its analgesic effects. Tramadol is available in various forms, including immediate-release and extended-release tablets, capsules, and injectable solutions .

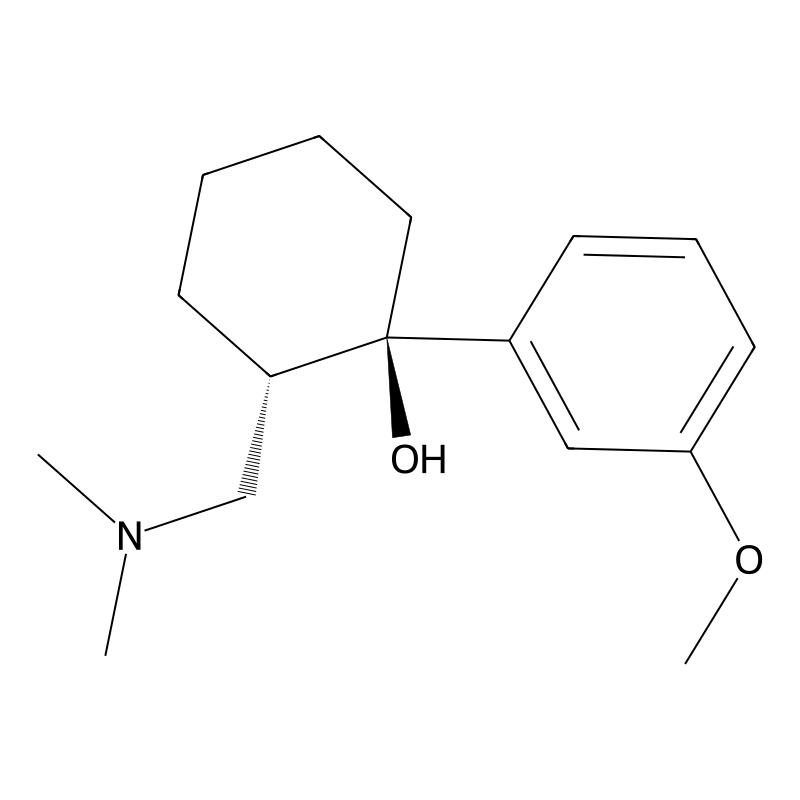

Chemical Structure

The chemical formula of tramadol is C₁₆H₂₅NO₂, with a molar mass of approximately 263.38 g/mol. It exists as a racemic mixture of two enantiomers, each contributing to its pharmacological effects through different pathways .

Tramadol undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, CYP2B6, and CYP3A4. The major metabolic pathways include:

- O-demethylation: Produces O-desmethyltramadol, which has significantly higher affinity for mu-opioid receptors.

- N-demethylation: Results in N-desmethyltramadol.

- Conjugation reactions: Form glucuronides and sulfates for renal excretion .

The elimination half-life of tramadol is approximately 6 hours, while its active metabolite O-desmethyltramadol has a longer half-life of about 9 hours .

Tramadol exhibits complex biological activities:

- Mu-opioid receptor agonism: Provides analgesia similar to traditional opioids but with lower potency (approximately 10% that of morphine) .

- Serotonin and norepinephrine reuptake inhibition: Enhances pain modulation through the central nervous system by increasing the availability of these neurotransmitters .

- Unique side effects: Tramadol has a lower incidence of constipation and respiratory depression compared to stronger opioids but carries risks such as seizures and serotonin syndrome when combined with other serotonergic drugs .

Tramadol is indicated for various types of pain management:

- Postoperative pain relief

- Chronic pain conditions: Including osteoarthritis, fibromyalgia, and neuropathic pain.

- Labor pain management

- Pain associated with cancer .

Due to its multimodal action, tramadol is often preferred in cases where traditional opioids pose higher risks.

Tramadol interacts with several drug classes, which can enhance or diminish its effects:

- CYP450 inhibitors or inducers: Affect tramadol metabolism significantly; for example, medications like fluoxetine (an SSRI) can increase tramadol levels due to CYP2D6 inhibition.

- Other opioids or CNS depressants: Co-administration can lead to increased sedation or respiratory depression.

- Serotonergic drugs: Risk of serotonin syndrome increases when combined with other medications that affect serotonin levels .

Tramadol shares similarities with several other analgesics but has unique properties:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Codeine | Opioid | Mu-opioid receptor agonist | Less potent than tramadol |

| Morphine | Opioid | Mu-opioid receptor agonist | Higher risk of dependence |

| Duloxetine | Serotonin/Norepinephrine Reuptake Inhibitor | Inhibits serotonin and norepinephrine reuptake | Not an opioid |

| Venlafaxine | Serotonin/Norepinephrine Reuptake Inhibitor | Similar to duloxetine | Not an opioid |

| Oxycodone | Opioid | Mu-opioid receptor agonist | Higher potency than tramadol |

Uniqueness of Tramadol

Tramadol's dual-action mechanism—acting as both an opioid and a serotonin/norepinephrine reuptake inhibitor—distinguishes it from traditional opioids. This unique profile allows it to be effective in treating various pain types while potentially reducing some common opioid-related side effects like constipation and respiratory depression .

Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers, with the synthetic pathway leading to the racemate as the main products [1]. The chemical synthesis involves the formation of 2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol, which possesses two stereogenic centers at the cyclohexane ring, resulting in four different configurational forms: (1R,2R)-isomer, (1S,2S)-isomer, (1R,2S)-isomer, and (1S,2R)-isomer [1].

The conventional synthesis strategy employs a two-step approach beginning with a Mannich reaction followed by a Grignard reaction [28] [30]. The Mannich reaction involves the condensation of cyclohexanone with formaldehyde and dimethylamine hydrochloride to form dimethylaminomethyl cyclohexanone hydrochloride [30]. Subsequently, the Grignard reaction utilizes 3-methoxyphenylmagnesium bromide to add the aromatic component, forming the racemic mixture of cis and trans isomers [31].

Chiral Resolution Methodologies

Several sophisticated chiral resolution techniques have been developed for tramadol enantiomer separation. High-performance liquid chromatography using chiral stationary phases represents the most widely employed approach [3] [4]. Chiracel OD-R column containing cellulose tris-(3,5-dimethylphenylcarbamate) as stationary phase has demonstrated effective separation with a mobile phase consisting of phosphate buffer containing sodium perchlorate and triethylamine adjusted to pH 6, combined with acetonitrile in an 80:20 ratio [4].

Advanced polysaccharide-based chiral stationary phases have shown remarkable selectivity for tramadol enantiomers [3]. The Chiralpak-ASH analytical column utilizing acetonitrile, methanol, diethyl amine, and formic acid in optimized ratios achieves baseline resolution of both enantiomers within reasonable analysis time [3]. The retention times for S-tramadol and R-tramadol were determined to be 4.01 and 4.50 minutes respectively under these conditions [3].

The resolution of the racemate has been described employing (R)-(-)-mandelic acid or (S)-(+)-mandelic acid, though this process does not find industrial application since tramadol is commercially used as a racemate [1]. Despite known different physiological effects of the individual enantiomers, the racemate demonstrated higher analgesic activity than either enantiomer alone in both animal and human studies [1].

Stereochemical Considerations

The synthetic pathway yields variable ratios of cis and trans isomers depending on reaction conditions [30] [31]. Industrial processes typically obtain cis to trans ratios ranging from 40:60 to 98:2, with approximately 83:17 being the most common ratio achieved after Grignard coupling [31]. The isolation of pure cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol from diastereomeric mixtures is realized through recrystallization of hydrochlorides or through organic acid salt formation [31].

| Parameter | Cis Isomer | Trans Isomer |

|---|---|---|

| Therapeutic Activity | Active (marketed form) | Inactive |

| Typical Ratio in Synthesis | 83% | 17% |

| Separation Method | Selective crystallization | Remains in solution |

| Purity After Resolution | >99% | <1% in final product |

Novel N-Phenylalkyl Analogues for Enhanced μ-Opioid Affinity

The development of N-phenylalkyl substituted tramadol derivatives represents a significant advancement in structure-activity relationship exploration for enhanced μ-opioid receptor affinity [6] [7]. Three-dimensional structure superimposition and molecular docking studies have revealed that the active metabolite M1 and morphine share common pharmacophore features and similar binding modes at the μ-opioid receptor [6].

Molecular Design Principles

The design strategy focuses on substituents attached to the nitrogen atom that face a common hydrophobic pocket formed by Tryptophan 293 and Tyrosine 326 residues in the μ-opioid receptor [6] [7]. N-phenethylnormorphine docking studies demonstrated that N-substituted groups extend into this hydrophobic pocket, contributing to improved opioid activities compared to morphine [6]. The binding modes of M1, morphine, and N-phenethylnormorphine overlapped, indicating that substituents on nitrogen atoms may adopt common orientations [6].

Structure-Activity Relationship Data

Systematic evaluation of N-phenylalkyl derivatives from the tramadol scaffold has identified compound 5b as an active candidate with distinct binding characteristics [6] [7]. Unlike morphine-derived structures where bulky N-substitution enhances opioid-like activities, tramadol derivatives demonstrate different structure-activity relationships [6].

Comprehensive receptor binding studies have established the affinity hierarchy for tramadol and its metabolites at the human μ-opioid receptor [8]. The metabolite (+)-M1 exhibited the highest affinity with a Ki value of 3.4 nanomolar, followed by (+/-)-M5 at 100 nanomolar, (-)-M1 at 240 nanomolar, and (+/-)-tramadol at 2.4 micromolar [8]. Functional assays using [35S]guanosine 5'-O-[gamma-thio]triphosphate binding revealed agonistic activity for metabolites (+)-M1, (-)-M1, and (+/-)-M5 with intrinsic efficacy ranking of (+)-M1 > (+/-)-M5 > (-)-M1 [8].

| Compound | μ-Opioid Receptor Ki (nM) | Relative Potency | Intrinsic Efficacy |

|---|---|---|---|

| (+)-M1 | 3.4 | 1.0 | Highest |

| (+/-)-M5 | 100 | 0.034 | Intermediate |

| (-)-M1 | 240 | 0.014 | Lowest |

| (+/-)-Tramadol | 2400 | 0.0014 | Minimal |

Advanced Analogues with Enhanced Selectivity

Recent developments have produced 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues based on the M1 metabolite [9]. Compound 23 emerged as a highly selective and potent μ-opioid receptor agonist with Ki of 0.0034 nanomolar and EC50 of 0.68 nanomolar [9]. The (3R,4S)-23 enantiomer demonstrated superior activity with Ki of 0.0021 nanomolar and EC50 of 0.0013 nanomolar at the μ-opioid receptor [9].

Structure-activity relationship exploration revealed that the linker between the piperidine ring and phenyl ring, along with the substitution pattern of the phenyl ring, plays a pivotal role in binding affinity and selectivity [9]. These findings have led to the discovery of novel scaffolds with substantially enhanced μ-opioid receptor selectivity compared to traditional tramadol derivatives [9].

Continuous-Flow Manufacturing Approaches

Continuous-flow synthesis represents a transformative approach to tramadol production, offering significant advantages over traditional batch processing methods [14] [15]. A multioperation continuous-flow platform has been successfully developed for tramadol synthesis ranging from gram to decagram quantities [14].

Platform Architecture and Design

The continuous-flow platform is strategically segmented into two operational halves, allowing a single operator to modulate between intermediate preparation via Mannich addition or complete fully concatenated synthesis [14] [16]. All purification operations are incorporated in-line for the Mannich reaction, eliminating the need for separate purification steps [14].

The system employs static helical mixers to control the rapid reactivity between meta-methoxyphenyl magnesium bromide and the Mannich product [14] [16]. This approach has been tested through combined flow-based and batch-based factorial evaluations to optimize reaction parameters [14].

Process Performance Metrics

The optimized continuous-flow system achieved a sustained production rate of 13.7 grams per hour over 56 reactor volumes [14] [15]. Comparative analysis of process metrics including Environmental Factor, production rate, and space-time yield contextualized the developed platform against established engineering and synthetic methods [14].

| Process Parameter | Continuous-Flow | Traditional Batch |

|---|---|---|

| Production Rate | 13.7 g/h | Variable |

| Space-Time Yield | Enhanced | Standard |

| Environmental Factor | Reduced | Higher |

| Operator Requirements | Single operator | Multiple operators |

| Purification Integration | In-line | Separate steps |

Automated Optimization Systems

Cloud-based automated optimization has been successfully implemented for tramadol synthesis, with remote servers autonomously finding optimal synthesis conditions [18]. The constituent synthetic steps for tramadol were optimized with minimal operator intervention within hours, yielding conditions satisfying customizable evaluation functions [18]. This approach represents a significant advancement in pharmaceutical manufacturing automation [18].

The continuous-flow methodology offers particular advantages in temperature and pressure control, enabling precise reaction parameter management [14]. The segmented platform design facilitates flexible operation modes while maintaining consistent product quality throughout extended production runs [14].

Solvent Optimization for Flow Processes

Systematic studies focusing on solvent effects in Grignard reactions for tramadol synthesis have identified 2-methyltetrahydrofuran as a superior green solvent [33] [40]. Compared to traditional tetrahydrofuran, 2-methyltetrahydrofuran demonstrated enhanced formation of the desired cis product with diastereomeric ratios of 83:17 versus 80:20 for tetrahydrofuran [33].

The optimization of reaction parameters includes temperature ranges from 0°C to 80°C with reaction times varying from 0.5 to 12 hours depending on specific conditions [40]. These parameters significantly influence yield and stereochemical outcomes, with typical yields ranging from 78.7% to 85.6% under optimized conditions [40].

Patent Landscape for Industrial-Scale Production

The patent landscape for tramadol industrial-scale production encompasses numerous innovations in synthesis processes, purification methods, and manufacturing techniques spanning several decades [22] [23] [24] [25].

Core Synthesis Patents

The foundational tramadol synthesis was first disclosed in British Patent Number 997399, involving the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-methoxyphenylmagnesium bromide [31]. This process yields an isomeric mixture of cis and trans isomers, with subsequent separation achieved through selective crystallization techniques [31].

Patent EP0996613B1 describes pure cis-tramadol hydrochloride production through improved Grignard reaction methodologies [22]. The invention focuses on controlling reaction conditions to enhance selectivity toward the desired cis isomer while minimizing formation of inactive trans isomers [22].

Manufacturing Process Innovations

Patent EP1346978A1 introduces a novel one-pot process for tramadol hydrochloride preparation from mixtures of cis and trans bases [25]. This environmentally friendly approach utilizes water as the primary solvent, eliminating carcinogenic solvents such as 1,4-dioxane previously required for isomer separation [25]. The process achieves selective precipitation of tramadol hydrochloride through controlled moisture content in the reaction mixture [25].

Patent EP1785412A1 describes an improved recovery process for pure cis-tramadol using organic acid salts [31]. The method involves converting impure tramadol base directly obtained from Grignard reaction into organic acid salts, followed by selective crystallization to achieve high isomeric purity [31].

| Patent Number | Innovation Focus | Key Advantage | Expiry Status |

|---|---|---|---|

| EP0996613B1 | Pure cis-tramadol production | Enhanced selectivity | Expired |

| EP1346978A1 | One-pot process | Environmental benefits | Filed 2002 |

| EP1785412A1 | Organic acid salt method | High purity recovery | Filed 2005 |

| US10781163B2 | O-Desmethyltramadol synthesis | Industrial scalability | Active |

Industrial Manufacturing Patents

Recent patents focus on optimizing industrial-scale production parameters and developing improved synthetic methodologies [24] [27]. Patent CN101265201B describes synthetic methods utilizing green solvents such as 2-methyltetrahydrofuran, offering environmental and economic advantages over traditional approaches [40].

The patent landscape reveals continuous innovation in tramadol manufacturing, with focus areas including stereochemical control, environmental sustainability, and production efficiency [22] [23] [24]. Current patent protection strategies emphasize combination products, novel crystalline forms, and advanced manufacturing processes rather than basic synthesis methodologies [26].

Cytochrome P450 Family 2 Subfamily D Member 6 Polymorphisms and Active Metabolite Generation

Inherited variation in the gene coding for Cytochrome P450 Family 2 Subfamily D Member 6 alters the biotransformation of tramadol to its principal active metabolite, O-desmethyltramadol. Individuals are categorised phenotypically as poor, intermediate, extensive or ultrarapid metabolisers, depending on the number and function of expressed alleles. Multiple clinical studies demonstrate large, genotype-dependent differences in systemic exposure to both the parent compound and the active metabolite.

Table 1. Median systemic exposure (expressed as area under the concentration–time curve) for (+)-O-desmethyltramadol after a single oral dose of tramadol (fifteen-minute venous sampling, whole-blood assay) [1]

| Phenotype | Median exposure (nanogram·hour per millilitre) | Fold-difference vs extensive |

|---|---|---|

| Poor | 0.0 | −100% [1] |

| Intermediate | 38.6 | −42% [1] |

| Extensive | 66.5 | Reference |

| Ultrarapid | 149.7 | +125% [1] |

Additional work comparing five poor metabolisers with eleven extensive metabolisers under identical conditions found that poor metabolisers showed:

- A seventy-seven percent fall in systemic exposure to (+)-O-desmethyltramadol.

- A one-hundred-and-twenty-three percent rise in systemic exposure to (+)-tramadol itself. [2]

These data confirm that loss-of-function alleles drastically reduce formation of the μ-opioid-active metabolite while increasing circulating parent drug. Conversely, gene duplication (ultrarapid phenotype) more than doubles active-metabolite exposure, underpinning pronounced inter-individual variability [3] [1] [4].

Hepatic N-Demethylation via Cytochrome P450 Family 3 Subfamily A Member 4 and Cytochrome P450 Family 2 Subfamily B Member 6

Tramadol also undergoes hepatic N-demethylation to N-desmethyltramadol, a pharmacologically inactive primary metabolite, before further conversion to N,O-didesmethyltramadol. Reaction-phenotyping with human liver microsomes and recombinant enzymes shows that two isoforms dominate this pathway.

Table 2. Experimental evidence for enzyme involvement in N-desmethyltramadol formation [5] [6]

| Enzyme | Experimental observations | Relative contribution |

|---|---|---|

| Cytochrome P450 Family 3 Subfamily A Member 4 | - Michaelis–Menten constant for high-affinity component ≈ 1 millimolar [5] - Formation rate strongly inhibited (>70%) by troleandomycin, a selective mechanism-based blocker [5] - Product formation correlates with nifedipine oxidase activity (correlation coefficient ≈ 0.9) [5] | Principal catalyst in most livers |

| Cytochrome P450 Family 2 Subfamily B Member 6 | - Significant correlation with S-mephenytoin N-demethylase activity (correlation coefficient ≈ 0.8) [5] - Activity reduced by orphenadrine, a selective inhibitor [5] - Homozygosity for loss-of-function *5 or *6 alleles halves systemic exposure to N-desmethyltramadol and its downstream metabolite [6] | Important secondary pathway; genetic loss reduces flux |

Collectively, these findings indicate that Cytochrome P450 Family 3 Subfamily A Member 4 provides the dominant catalytic capacity, while Cytochrome P450 Family 2 Subfamily B Member 6 variability can further modulate N-demethyl flux, especially in genotypes carrying reduced-function alleles [5] [6] [7].

Impact of Renal Excretion on Bioavailability

Both tramadol and its O- and N-desmethyl metabolites are eliminated predominantly by renal excretion after hepatic metabolism. Approximately ninety percent of an administered dose is recovered in urine, one-third as unchanged drug and two-thirds as metabolites [8] [9]. Diminished glomerular filtration therefore prolongs systemic exposure.

Table 3. Plasma elimination half-life of tramadol and O-desmethyltramadol as a function of renal function [9] [10]

| Renal status (creatinine-clearance) | Tramadol half-life (hours, mean ± standard deviation) | O-desmethyltramadol half-life (hours, mean ± standard deviation) |

|---|---|---|

| Normal function (≈ 100 mL min⁻¹) | 6.3 ± 1.4 | 7.4 ± 1.4 |

| Severe impairment (< 5 mL min⁻¹) | 11 ± 3.2 (range to 19.5) | 16.9 ± 3.0 (range to 43.2) |

| Haemodialysis (4-hour session) | < 7 percent of parent + metabolite removed [11] | — |

Renal dysfunction therefore doubles to triples systemic residence time, delaying steady-state attainment and increasing cumulative exposure [11] [12] [13]. Population pharmacokinetic modelling further shows whole-body clearance falling from approximately 8.5 millilitre min⁻¹ kg⁻¹ in healthy adults to 3.7 millilitre min⁻¹ kg⁻¹ in patients with advanced renal failure [8]. Because only a minor fraction is dialysable, extracorporeal removal is clinically insignificant [11] [10].

The combined evidence underscores three mechanistic determinants of tramadol pharmacokinetic variability:

Genetic diversity in Cytochrome P450 Family 2 Subfamily D Member 6 dictates the rate at which the potent O-desmethyltramadol metabolite is generated, producing twenty-fold differences in exposure between poor and ultrarapid metabolisers [2] [1].

Hepatic N-demethylation depends chiefly on Cytochrome P450 Family 3 Subfamily A Member 4, with Cytochrome P450 Family 2 Subfamily B Member 6 polymorphisms adding a secondary layer of inter-individual variability [5] [6].

Renal clearance controls systemic persistence of both parent compound and metabolites; marked renal impairment can treble half-life and should therefore be recognised as a major source of bioavailability heterogeneity [9] [11] [10].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

LogP

log Kow = 3.01 (est)

2.4

Decomposition

Melting Point

180 - 181 °C

UNII

0NG5TTM63P

GHS Hazard Statements

H300 (28.57%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (71.43%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (14.29%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (57.14%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tramadol is included in the database.

Tramadol hydrochloride tablets, USP are indicated for the management of moderate to moderately severe pain in adults. /Included in US product label/

Tramadol hydrochloride extended-release tablets are indicated for the management of moderate to moderately severe chronic pain in adults who require around-the-clock treatment of their pain for an extended period of time.

MEDICATION (VET): Tramadol may be a useful alternative or adjunct for the treatment of post-operative or chronic pain or cough in dogs, cats and potentially, other species. When used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs), or other analgesic drugs, (eg, amantadine, gabapentin, alpha-2 agonists) it may be particularly useful for chronic pain conditions.

Pharmacology

Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N02 - Analgesics

N02A - Opioids

N02AX - Other opioids

N02AX02 - Tramadol

Mechanism of Action

Tramadol is a racemic mixture (R & S) that has a complicated mechanism of action. It has some mu-opioid receptor action, but this effect is 10 times lower than codeine and 6000 timex lower than morphine. Tramadol also inhibits the reuptake of norepinephrine (NE) and serotonin (5 HT) and produces secondary effects on alpha-2 adrenergic receptors in pain pathways. One isomer has greater effect on 5 HT reuptake and greater affinity for mu-opiate receptors. The other isomer is more potent for NE reuptake and less active for inhibiting 5 HT reuptake. Taken together, the effects of of tramadol may be explained through inhibition of 5 HT reuptake, action on alpha2 receptors, and mild activity on opiate mu-receptors.

The transient receptor potential vanilloid 1 (TRPV1) and the transient receptor potential ankyrin 1 (TRPA1), which are expressed in sensory neurons, are polymodal nonselective cation channels that sense noxious stimuli. Recent reports showed that these channels play important roles in inflammatory, neuropathic, or cancer pain, suggesting that they may serve as attractive analgesic pharmacological targets. Tramadol is an effective analgesic that is widely used in clinical practice. Reportedly, tramadol and its metabolite (M1) bind to mu-opioid receptors and/or inhibit reuptake of monoamines in the central nervous system, resulting in the activation of the descending inhibitory system. However, the fundamental mechanisms of tramadol in pain control remain unclear. TRPV1 and TRPA1 may be targets of tramadol; however, they have not been studied extensively. We examined whether and how tramadol and M1 act on human embryonic kidney 293 (HEK293) cells expressing human TRPV1 (hTRPV1) or hTRPA1 by using a Ca imaging assay and whole-cell patch-clamp recording. Tramadol and M1 (0.01-10 uM) alone did not increase in intracellular Ca concentration ([Ca]i) in HEK293 cells expressing hTRPV1 or hTRPA1 compared with capsaicin (a TRPV1 agonist) or the allyl isothiocyanate (AITC, a TRPA1 agonist), respectively. Furthermore, in HEK293 cells expressing hTRPV1, pretreatment with tramadol or M1 for 5 minutes did not change the increase in [Ca]i induced by capsaicin. Conversely, pretreatment with tramadol (0.1-10 uM) and M1 (1-10 uM) significantly suppressed the AITC-induced [Ca]i increases in HEK293 cells expressing hTRPA1. In addition, the patch-clamp study showed that pretreatment with tramadol and M1 (10 uM) decreased the inward currents induced by AITC. These data indicate that tramadol and M1 selectively inhibit the function of hTRPA1, but not that of hTRPV1, and that hTRPA1 may play a role in the analgesic effects of these compounds.

Tramadol is an effective analgesic substance widely used in medical practice. Its therapeutic action have been mainly attributed to the activation of mu-opioid receptors as well as to the inhibition of neurotransmitter reuptake mechanisms and various voltage- and ligand-gated ion channels of the nociceptive system. As transient receptor potential vanilloid-1 (TRPV1, "the capsaicin receptor") has been shown to function as a central integrator molecule of pain sensation, our aim in the current study was to define the involvement of TRPV1 in the complex mechanism of action of tramadol. To achieve these goals, we used single-cell Ca-imaging as well as fluorescent image plate reader assays on Chinese hamster ovary (CHO) cells heterologously over-expressing TRPV1. We found that (1) tramadol, similar to the well-known TRPV1 agonist, capsaicin, significantly increased [Ca(2+)](i) of TRPV1-CHO cells in a concentration-dependent fashion; (2) its effect was reversibly prevented by the TRPV1 antagonist capsazepine; (3) repeated application of tramadol resulted in marked tachyphylaxis; and (4) tramadol did not modify [Ca(2+)](i) in control (empty vector expressing) CHO cells. Collectively, these findings strongly support the intriguing and novel concept that tramadol acts as an agonist of TRPV1. Considering that activation of TRPV1 on sensory neurons is followed by a local release of vasoactive neuropeptides and a marked desensitization of the afferent fibers (hence termination of pain sensation), our findings may equally explain both the desired analgesic as well as the often-seen, yet "unexpected," local side effects (e.g., initiation of burning pain and erythema) of tramadol.

Tramadol has a dual mechanism of action that includes weak agonistic effects at the mu-opioid receptor as well as inhibition of monoamine (serotonin, norepinephrine) re-uptake. Its major (M1) metabolite mono-O:-desmethyltramadol, which is rapidly formed in vivo, has a markedly higher affinity for mu receptors and may thus contribute to the effects of the parent compound. Furthermore, the pharmacological effects of tramadol appear to be related to the different, but complementary and interactive pharmacologies of its enantiomers.

Tramadol has been used as an analgesic for several decades. mu-Opioid receptors (muORs) are the major receptors that mediate the analgesic effects of opioids. Although muORs have been thought to be one of the sites of action of tramadol, there has been no report that directly proves whether tramadol is an agonist of muOR or not. In this study, we examined the effects of tramadol and its main active metabolite O-desmethyltramadol (M1), on the function of muORs using Xenopus oocytes expressing cloned human muORs. The effects of tramadol and M1 were evaluated using the Ca(2+)-activated Cl(-) current assay method for G(i/o)-protein-coupled receptors by using a muOR fused to G(qi5) (muOR-G(qi5)) in Xenopus oocytes. DAMGO [(D-Ala(2), N-MePhe(4), Gly(5)-ol)-enkephalin] evoked Cl(-) currents in oocytes expressing muOR-G(qi5) in a concentration-dependent manner. Tramadol and M1 also evoked Cl(-) currents in the oocytes expressing muOR-G(qi5); however, relatively higher concentrations (compared to DMAGO) were necessary to induce such currents. Tramadol and M1 had a direct effect on muORs expressed in Xenopus oocytes. Although the monoamine uptake system and several types of ligand-gated ion channels are thought to be one of the targets for tramadol, tramadol-induced antinociception may be mediated at least in part, by the direct activation of muORs.

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant

Other CAS

27203-92-5

Absorption Distribution and Excretion

Tramadol is eliminated primarily through metabolism by the liver and the metabolites are excreted primarily by the kidneys, accounting for 90% of the excretion while the remaining 10% is excreted through feces. Approximately 30% of the dose is excreted in the urine as unchanged drug, whereas 60% of the dose is excreted as metabolites. The mean terminal plasma elimination half-lives of racemic tramadol and racemic M1 are 6.3 ± 1.4 and 7.4 ± 1.4 hours, respectively. The plasma elimination half-life of racemic tramadol increased from approximately six hours to seven hours upon multiple dosing.

The volume of distribution of tramadol is reported to be in the range of 2.6-2.9 L/kg. Tramadol has high tissue affinity; the total volume of distribution after oral administration was 306L and 203L after parenteral administration. Tramadol crosses the blood-brain barrier with peak brain concentrations occurring 10 minutes following oral administration. It also crosses the placental barrier with umbilical concentrations being found to be ~80% of maternal concentrations.

In clinical trials, the clearance rate of tramadol ranged from 3.73 ml/min/kg in renal impairment patients to 8.50 ml/min/kg in healthy adults.

The objective of this study was to determine the pharmacokinetics of two orally administered doses of tramadol (5 and 10 mg/kg) and its major metabolite (O-desmethyltramadol) (M1) in loggerhead sea turtles (Caretta caretta). After oral administration, the half-life of tramadol administered at 5 and 10 mg/kg was 20.35 and 22.67 hr, whereas the half-life of M1 was 10.23 and 11.26 hr, respectively. The maximum concentration (Cmax) for tramadol after oral administration at 5 mg/kg and 10 mg/kg was 373 and 719 ng/mL, whereas that of M1 was 655 and 1,376 ng/mL, respectively. Tramadol administered orally to loggerhead sea turtles at both dosages provided measurable plasma concentrations of tramadol and O-desmethyltramadol for several days with no adverse effects. Plasma concentrations of tramadol and O-desmethyltramadol remained >/= 100 ng/mL for at least 48 and 72 hr when tramadol was administered at 10 mg/kg.

The mean absolute bioavailability of a 100 mg oral dose is approximately 75%. The mean peak plasma concentration of racemic tramadol and M1 occurs at two and three hours, respectively, after administration in healthy adults. In general, both enantiomers of tramadol and M1 follow a parallel time course in the body following single and multiple doses although small differences (approximately 10%) exist in the absolute amount of each enantiomer present.

Tramadol is eliminated primarily through metabolism by the liver and the metabolites are eliminated primarily by the kidneys.

The aim of this study was to investigate the bioavailability of tramadol hydrochloride after oral admin of Tramadol--50 mg capsules, made in Synteza Pharmaceutical-Chemical Company in Poznan. As a reference preparation of Tramadol was used Tramal--50 mg capsules, (Grunenthal, Germany). The preparations were investigated in 20 healthy volunteers, according to a randomized two-way, cross-over design in the fasted state. Blood samples for determination of tramadol plasma concns were collected at pre-defined time points up to 24 hr following drug admin. A washout period of 1 wk separated both treatment periods. Tramadol plasma concns were determined by means of a validated HPLC method (fluorescence detector, verapamil as an internal standard). Values of 1,226.4 ng/hr/ml (Tramadol) & 1,397.01 ng/hr/ml (Tramal) for the parameter AUC(0-infinity) demonstrate a nearly identical extent of drug absorption. Max concns--Cmax (217.81 ng/ml & 246.0 ng/ml) & time to reach max plasma concn--Tmax (2.14 & 2.31 hr) achieved for Tramadol & reference preparation did not differ significantly. ... The bioavailability of tramadol hydrochloride after admin of Tramadol is the same as after admin of Tramal, whose clinical efficacy was tested before.

For more Absorption, Distribution and Excretion (Complete) data for TRAMADOL (20 total), please visit the HSDB record page.

Metabolism Metabolites

Tramadol is extensively metabolized after oral administration by a number of pathways, including CYP2D6 and CYP3A4, as well as by conjugation of parent and metabolites. Approximately 30% of the dose is excreted in the urine as unchanged drug, whereas 60% of the dose is excreted as metabolites. The remainder is excreted either as unidentified or as unextractable metabolites. The major metabolic pathways appear to be N- and O-demethylation and glucuronidation or sulfation in the liver. One metabolite (O-desmethyltramadol, denoted M1) is pharmacologically active in animal models. Formation of M1 is dependent on CYP2D6 and as such is subject to inhibition, which may affect the therapeutic response

Tramadol has as many as 11 metabolites. One metabolite (o-desmethyl tramadol, also called M1) may have greater opiate effects than the parent drug (for example, 200-300 times greater opiate effect than tramadol) but still lower than morphine. In animals that produce this metabolite in sufficient amounts, some analgesic action may be attributed to opiate-mediated effects from the active metabolite. The other metabolites have not been shown to have active analgesic activity.

Tramadol is extensively metabolized by a number of pathways, including CYP2D6 and CYP3A4, as well as by conjugation of parent metabolites. One metabolite, M1, is pharmacology active in animal models. The formation of M1 is dependent upon Cytochrome P-450(2D6) and as such is subject to both metabolic induction and inhibition which may affect the therapeutic response. /Salt not specified/

Tramadol is a synthetic opioid, widely used for post-surgical and chronic pain. Lethal overdose due only to tramadol is not common; more often the poisoning is due to tramadol in combination with other substances. Reported is a suicidal case of lethal tramadol poisoning in a 48-year-old woman. Tramadol and its metabolites O-desmethyltramadol (M1), N-desmethyltramadol (M2), N,N-didesmethyltramadol (M3), N,O-didesmethyltramadol (M5) were detected by GC/MS in biological fluids (femoral blood, bile, urine, gastric content) and viscera (brain, lung, liver and kidney). The tramadol concentration in femoral blood was 61.83 ug/mL which is approximately 30 times higher than that believed to be lethal. According with other Authors, a preferential formation of M1 over M2 (M1/M2 ratio >1) is indicative of acute death, while M1/M2 ratio <1 suggests that death occurred after a longer time lapse from ingestion.

Tramadol has known human metabolites that include O-desmethyl-tramadol and N-desmethyltramadol.

Hepatic. The major metabolic pathways appear to be N- and O- demethylation and glucuronidation or sulfation in the liver. One metabolite (O-desmethyltramadol, denoted M1) is pharmacologically active in animal models. CYP3A4 and CYP2B6 facilitates the biotransformation of tramadol to N-desmethyl-tramadol. CYP2D6 facilitates the biotransformation of tramadol to O-desmethyl-tramadol. Racemic tramadol is rapidly and almost completely absorbed after oral administration. The mean absolute bioavailability of a 100 mg oral dose is approximately 75%.The mean peak plasma concentration of racemic tramadol and M1 occurs at two and three hours, respectively, after administration in healthy adults. Tramadol undergoes hepatic metabolism via the cytochrome P450 isozyme CYP2D6, being O- and N-demethylated to five different metabolites. Of these, M1 (O-Desmethyltramadol) is the most significant since it has 200 times the affinity of (+)-tramadol, and furthermore has an elimination half-life of nine hours, compared with six hours for tramadol itself. In the 6% of the population that have slow CYP2D6 activity, there is therefore a slightly reduced analgesic effect. Phase II hepatic metabolism renders the metabolites water-soluble, which are excreted by the kidneys. Thus, reduced doses may be used in renal and hepatic impairment (A308, L1160). Route of Elimination: Tramadol is eliminated primarily through metabolism by the liver and the metabolites are excreted primarily by the kidneys. Approximately 30% of the dose is excreted in the urine as unchanged drug, whereas 60% of the dose is excreted as metabolites. Half Life: Tramadol and its metabolites are excreted primarily in the urine with observed plasma half-lives of 6.3 and 7.4 hours for tramadol and M1, respectively.

Associated Chemicals

Wikipedia

P-Phenylenediamine

Drug Warnings

In a continuing effort to educate prescribers and patients about the potential risks related to opioid use, the U.S. Food and Drug Administration today announced required class-wide safety labeling changes for immediate-release (IR) opioid pain medications. Among the changes, the FDA is requiring a new boxed warning about the serious risks of misuse, abuse, addiction, overdose and death. Today's actions are among a number of steps the agency recently outlined in a plan to reassess its approach to opioid medications. The plan is focused on policies aimed at reversing the epidemic, while still providing patients in pain access to effective relief.

FDA is investigating the use of the pain medicine tramadol in children aged 17 years and younger, because of the rare but serious risk of slowed or difficult breathing. This risk may be increased in children treated with tramadol for pain after surgery to remove their tonsils and/or adenoids. FDA is evaluating all available information and will communicate final conclusions and recommendations to the public when the review is complete. Tramadol is not FDA-approved for use in children; however, data show it is being used "off-label" in the pediatric population. Health care professionals should be aware of this and consider prescribing alternative FDA-approved pain medicines for children.

At recommended dosages, tramadol generally is well tolerated. Adverse effects usually have been mild and similar in incidence to active controls (i.e., acetaminophen 300 mg with codeine phosphate 30 mg and aspirin 325 mg with codeine phosphate 30 mg). The frequency of some adverse effects may be related to dose and route of administration. The most common adverse effects observed with tramadol in controlled clinical trials and open-label extension periods enrolling patients with chronic nonmalignant pain were nervous system effects (e.g., dizziness) and GI disturbances.

For more Drug Warnings (Complete) data for TRAMADOL (40 total), please visit the HSDB record page.

Biological Half Life

Healthy elderly subjects aged 65 to 75 years have plasma tramadol concentrations and elimination half-lives comparable to those observed in healthy subjects less than 65 years of age. In subjects over 75 years, maximum serum concentrations are elevated (208 vs. 162 ng/mL) and the elimination half-life is prolonged (7 vs. 6 hours) compared to subjects 65 to 75 years of age.

Metabolism of tramadol and M1 is reduced in patients with advanced cirrhosis of the liver, resulting in ... longer tramadol and M1 elimination half-lives (13 hr for tramadol and 19 hr for M1).

The mean terminal plasma elimination half-lives of racemic tramadol and racemic M1 are 6.3 +/- 1.4 and 7.4 +/- 1.4 hours, respectively. The plasma elimination half-life of racemic tramadol increased from approximately six hours to seven hours upon multiple dosing.

The objective of this study was to determine the pharmacokinetics of two orally administered doses of tramadol (5 and 10 mg/kg) and its major metabolite (O-desmethyltramadol) (M1) in loggerhead sea turtles (Caretta caretta). After oral administration, the half-life of tramadol administered at 5 and 10 mg/kg was 20.35 and 22.67 hr, whereas the half-life of M1 was 10.23 and 11.26 hr, respectively. ...

For more Biological Half-Life (Complete) data for TRAMADOL (9 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. /Tramadol hydrochloride/

Interactions

The primary aims of this study were to assess the analgesic efficacy and adverse effects of single-dose oral tramadol plus acetaminophen in acute postoperative pain and to use meta-analysis to demonstrate the efficacy of the combination drug compared with its components. Individual patient data from 7 randomized, double blind, placebo controlled trials of tramadol plus acetaminophen were supplied for analysis by the R.W. Johnson Pharmaceutical Research Institute, Raritan, New Jersey, USA. All trials used identical methods and assessed single-dose oral tramadol (75 mg or 112.5 mg) plus acetaminophen (650 mg or 975 mg) in adult patients with moderate or severe postoperative pain. Summed pain intensity and pain relief data over 6 and 8 hr and global evaluations of treatment effect after 8 hrs were extracted. Number-needed-to-treat (NNT) for one patient to obtain at least 50% pain relief was calculated. NNTs derived from pain relief data were compared with those derived from pain intensity data and global evaluations. Information on adverse effects was collected. Combination analgesics (tramadol plus acetaminophen) had significantly lower (better) NNTs than the components alone, and comparable efficacy to ibuprofen 400 mg. This could be shown for dental but not postsurgical pain, because more patients were available for the former. Adverse effects were similar for the combination drugs and the opioid component alone. Common adverse effects were dizziness, drowsiness, nausea, vomiting, and headache. In sum, this meta-analysis demonstrated analgesic superiority of the combination drug over its components, without additional toxicity.

A case report involving a 34-year-old white male who was found dead at home by his roommate is presented. At the time of his death, he was being treated with tramadol/acetaminophen, metaxalone, oxycodone, and amitriptyline. The decedent's mother stated that he had been taking increasing amounts of pain medication in order to sleep at night. There were no significant findings at autopsy; however, toxicology results supported a cause and manner of death resulting from suicidal mixed tramadol and amitriptyline toxicity. This case reports the tissue and fluid distribution of tramadol, amitriptyline, and their metabolites in an acutely fatal ingestion in an effort to document concentrations of these analytes in 12 matrices with respect to one another to assist toxicologists in difficult interpretations.

Tramadol has weak opioid properties, and an analgesic effect that is mediated mainly by inhibition of the reuptake of norepinephrine & serotonin (5-hydroxytryptamine [5-HT]) and facilitation of 5-HT release (1,2) at the spinal cord. Because 5-HT3 receptors play a key role in pain transmission at the spinal level (3), the 5-HT3 antagonist ondansetron may decr the efficacy of tramadol ... . In /a previous/ study, a small dose of 1 mg/kg tramadol was administered along with ondansetron 0.1 mg/kg or placebo, 15 min before the induction of anesthesia. Early postoperative pain scored differed significantly between the test groups. We therefore tested the hypothesis that the tramadol requirement by patient-controlled analgesia (PCA) may be increased when ondansetron is administered for antiemetic prophylaxis.

For more Interactions (Complete) data for TRAMADOL (24 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Harati Y, Gooch C, Swenson M, Edelman S, Greene D, Raskin P, Donofrio P, Cornblath D, Sachdeo R, Siu CO, Kamin M: Double-blind randomized trial of tramadol for the treatment of the pain of diabetic neuropathy. Neurology. 1998 Jun;50(6):1842-6. [PMID:9633738]

Harati Y, Gooch C, Swenson M, Edelman SV, Greene D, Raskin P, Donofrio P, Cornblath D, Olson WH, Kamin M: Maintenance of the long-term effectiveness of tramadol in treatment of the pain of diabetic neuropathy. J Diabetes Complications. 2000 Mar-Apr;14(2):65-70. [PMID:10959067]

Gobel H, Stadler T: [Treatment of post-herpes zoster pain with tramadol. Results of an open pilot study versus clomipramine with or without levomepromazine]. Drugs. 1997;53 Suppl 2:34-9. [PMID:9190323]

Boureau F, Legallicier P, Kabir-Ahmadi M: Tramadol in post-herpetic neuralgia: a randomized, double-blind, placebo-controlled trial. Pain. 2003 Jul;104(1-2):323-31. [PMID:12855342]

Beakley BD, Kaye AM, Kaye AD: Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. Pain Physician. 2015 Jul-Aug;18(4):395-400. [PMID:26218943]

Shin HW, Ju BJ, Jang YK, You HS, Kang H, Park JY: Effect of tramadol as an adjuvant to local anesthetics for brachial plexus block: A systematic review and meta-analysis. PLoS One. 2017 Sep 27;12(9):e0184649. doi: 10.1371/journal.pone.0184649. eCollection 2017. [PMID:28953949]

Martyn-St James M, Cooper K, Kaltenthaler E, Dickinson K, Cantrell A, Wylie K, Frodsham L, Hood C: Tramadol for premature ejaculation: a systematic review and meta-analysis. BMC Urol. 2015 Jan 30;15:6. doi: 10.1186/1471-2490-15-6. [PMID:25636495]

Monteiro BP, Klinck MP, Moreau M, Guillot M, Steagall PV, Pelletier JP, Martel-Pelletier J, Gauvin D, Del Castillo JR, Troncy E: Analgesic efficacy of tramadol in cats with naturally occurring osteoarthritis. PLoS One. 2017 Apr 12;12(4):e0175565. doi: 10.1371/journal.pone.0175565. eCollection 2017. [PMID:28403198]

Stoops WW, Lofwall MR, Nuzzo PA, Craig LB, Siegel AJ, Walsh SL: Pharmacodynamic profile of tramadol in humans: influence of naltrexone pretreatment. Psychopharmacology (Berl). 2012 Oct;223(4):427-38. doi: 10.1007/s00213-012-2739-4. Epub 2012 May 24. [PMID:22623016]

Vazzana M, Andreani T, Fangueiro J, Faggio C, Silva C, Santini A, Garcia ML, Silva AM, Souto EB: Tramadol hydrochloride: pharmacokinetics, pharmacodynamics, adverse side effects, co-administration of drugs and new drug delivery systems. Biomed Pharmacother. 2015 Mar;70:234-8. doi: 10.1016/j.biopha.2015.01.022. Epub 2015 Feb 7. [PMID:25776506]

Grond S, Sablotzki A: Clinical pharmacology of tramadol. Clin Pharmacokinet. 2004;43(13):879-923. [PMID:15509185]

Wiffen PJ, Derry S, Moore RA: Tramadol with or without paracetamol (acetaminophen) for cancer pain. Cochrane Database Syst Rev. 2017 May 16;5:CD012508. doi: 10.1002/14651858.CD012508.pub2. [PMID:28510996]

Xu J, Zhang XC, Lv XQ, Xu YY, Wang GX, Jiang B, Cai L, Cai XJ: Effect of the cytochrome P450 2D6*10 genotype on the pharmacokinetics of tramadol in post-operative patients. Pharmazie. 2014 Feb;69(2):138-41. [PMID:24640604]

Arafa MH, Atteia HH: Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6) are associated with long term tramadol treatment-induced oxidative damage and hepatotoxicity. Toxicol Appl Pharmacol. 2018 May 1;346:37-44. doi: 10.1016/j.taap.2018.03.019. Epub 2018 Mar 16. [PMID:29555325]

Barakat A: Revisiting Tramadol: A Multi-Modal Agent for Pain Management. CNS Drugs. 2019 May;33(5):481-501. doi: 10.1007/s40263-019-00623-5. [PMID:31004280]

Haeseler G, Foadi N, Ahrens J, Dengler R, Hecker H, Leuwer M: Tramadol, fentanyl and sufentanil but not morphine block voltage-operated sodium channels. Pain. 2006 Dec 15;126(1-3):234-44. doi: 10.1016/j.pain.2006.07.003. Epub 2006 Sep 1. [PMID:16949748]

Marincsak R, Toth BI, Czifra G, Szabo T, Kovacs L, Biro T: The analgesic drug, tramadol, acts as an agonist of the transient receptor potential vanilloid-1. Anesth Analg. 2008 Jun;106(6):1890-6. doi: 10.1213/ane.0b013e318172fefc. [PMID:18499628]

Hara K, Minami K, Sata T: The effects of tramadol and its metabolite on glycine, gamma-aminobutyric acidA, and N-methyl-D-aspartate receptors expressed in Xenopus oocytes. Anesth Analg. 2005 May;100(5):1400-5, table of contents. [PMID:15845694]

Sawynok J, Reid AR, Liu J: Spinal and peripheral adenosine A(1) receptors contribute to antinociception by tramadol in the formalin test in mice. Eur J Pharmacol. 2013 Aug 15;714(1-3):373-8. doi: 10.1016/j.ejphar.2013.07.012. Epub 2013 Jul 16. [PMID:23872384]

Dean L: Tramadol Therapy and CYP2D6 Genotype . [PMID:28520365]

Epstein DH, Preston KL, Jasinski DR: Abuse liability, behavioral pharmacology, and physical-dependence potential of opioids in humans and laboratory animals: lessons from tramadol. Biol Psychol. 2006 Jul;73(1):90-9. doi: 10.1016/j.biopsycho.2006.01.010. Epub 2006 Feb 23. [PMID:16497429]

Murray BP, Carpenter JE, Dunkley CA, Moran TP, Alfaifi M, Alsukaiti WS, Kazzi Z: Seizures in tramadol overdoses reported in the ToxIC registry: predisposing factors and the role of naloxone. Clin Toxicol (Phila). 2019 Aug;57(8):692-696. doi: 10.1080/15563650.2018.1547826. Epub 2019 Jan 24. [PMID:30676832]

Hassamal S, Miotto K, Dale W, Danovitch I: Tramadol: Understanding the Risk of Serotonin Syndrome and Seizures. Am J Med. 2018 Nov;131(11):1382.e1-1382.e6. doi: 10.1016/j.amjmed.2018.04.025. Epub 2018 May 10. [PMID:29752906]

Raffa RB, Friderichs E, Reimann W, Shank RP, Codd EE, Vaught JL, Jacoby HI, Selve N: Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol. J Pharmacol Exp Ther. 1993 Oct;267(1):331-40. [PMID:8229760]

Shiraishi M, Minami K, Uezono Y, Yanagihara N, Shigematsu A, Shibuya I: Inhibitory effects of tramadol on nicotinic acetylcholine receptors in adrenal chromaffin cells and in Xenopus oocytes expressing alpha 7 receptors. Br J Pharmacol. 2002 May;136(2):207-16. [PMID:12010769]

FDA approvals

WHO reports

FDA Approved Drug Products: Ultram (tramadol hydrochloride) oral tablets